N-Caffeoyl-L-aspartic acid
Overview
Description
N-Caffeoyl-L-aspartic acid is a compound with the molecular formula C13H13NO7 . It is also known as coffee tannic acid and 3-caffeoylquinic acid . It is a water-soluble polyphenolic phenylacrylate compound produced by plants through the shikimic acid pathway during aerobic respiration .
Synthesis Analysis
The conventional chemical synthesis of N-substituted L-aspartic acids usually relies on reductive amination or asymmetric hydroamination strategies . An enantioselective biocatalytic hydroamination approach would be an interesting option . The asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst has been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C13H13NO7 . Its average mass is 295.245 Da and its monoisotopic mass is 295.069214 Da .Physical and Chemical Properties Analysis
This compound has a molecular formula of C13H13NO7, an average mass of 295.245 Da, and a monoisotopic mass of 295.069214 Da . It is soluble in water .Scientific Research Applications
1. Influence on Human Cells and Helicobacter Pylori Adhesion
N-(E)-Caffeic acid L-aspartic acid amide, a compound related to N-Caffeoyl-L-aspartic acid, has been shown to stimulate mitochondrial activity and proliferation rate of human liver cells (HepG2) at certain concentrations. It also increased the proliferation of human keratinocytes and influenced gene expression related to cellular physiology. Additionally, this compound demonstrated antiadhesive properties against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer (Hensel et al., 2007).
2. Neuroprotective Effects
Caffeoylquinic acid derivatives, closely related to this compound, have shown neuroprotective effects against neurotoxicity induced by hydrogen peroxide (H2O2) and N-methyl-D-aspartate (NMDA) in human neuroblastoma cells. These findings suggest potential applications in protecting neurons from oxidative stress and excitotoxicity (Gao et al., 2020).
3. Absorption in Humans and Metabolic Insights
A study on the absorption of N-phenylpropenoyl-L-amino acids, which include compounds similar to this compound, in humans showed that these compounds are absorbed after consumption of cocoa. The study provides insights into the potential metabolism and bioavailability of these compounds in the human body (Stark et al., 2008).
4. Applications in Sensory Analysis of Food
Compounds including this compound have been identified as key contributors to the taste profile of roasted cocoa, impacting its bitterness and astringency. This research is significant for understanding and modifying the sensory attributes of food products (Stark et al., 2005).
5. Therapeutic Applications and Drug Delivery
Research has explored the use of poly(L-aspartic acid-co-lactic acid) nanoparticles for drug delivery, highlighting the potential of aspartic acid derivatives, like this compound, in therapeutic applications. These nanoparticles showed promise in delivering antitumor drugs effectively to tumor cells, indicating the potential for targeted drug delivery systems (Han et al., 2012).
Future Directions
While specific future directions for N-Caffeoyl-L-aspartic acid are not mentioned in the search results, it’s worth noting that chlorogenic acid, a related compound, has attracted growing attention due to its valuable properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties . This suggests that this compound could also have potential applications in various fields, including medicine and food industry .
Properties
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFZQQNJPOYRC-KHVHVRLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158585 | |
Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860295-20-1 | |
Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860295-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Caffeoyl-L-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CAFFEOYL-L-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9629A6NZ0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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